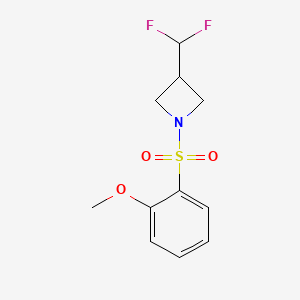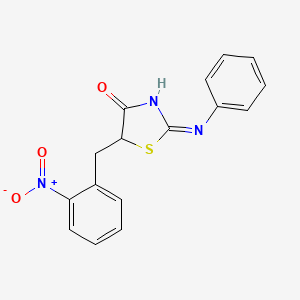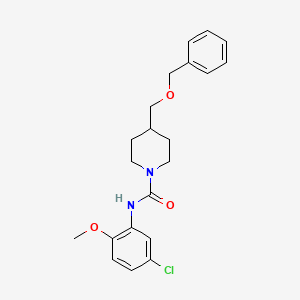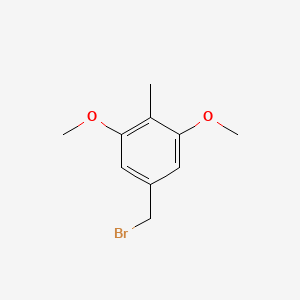
3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of azetidine sulfonamides, which have been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine is not fully understood. However, it has been reported to act as an inhibitor of various enzymes such as carbonic anhydrase, metalloproteinases, and histone deacetylases. These enzymes play a crucial role in various biological processes, and their inhibition by 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine may lead to the suppression of disease progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine have been studied in various in vitro and in vivo models. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been found to have a low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine in lab experiments include its high yield of synthesis, potent inhibitory activity against various enzymes, and low toxicity profile. However, its limitations include the need for further studies to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action and identify its molecular targets. Furthermore, its potential side effects and toxicity profile need to be thoroughly evaluated to ensure its safety for clinical use. Overall, the research on 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine has the potential to lead to the development of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine involves the reaction of difluoromethyl azetidine with 2-methoxyphenylsulfonyl chloride in the presence of a base. The reaction proceeds through nucleophilic substitution, and the final product is obtained after purification by column chromatography. This synthesis method has been reported in various research articles, and the yield of the product is typically high.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit potent inhibitory activity against various enzymes such as carbonic anhydrase, metalloproteinases, and histone deacetylases. These enzymes play a crucial role in various biological processes and have been implicated in the pathogenesis of various diseases such as cancer, inflammation, and neurological disorders. Therefore, 3-(Difluoromethyl)-1-((2-methoxyphenyl)sulfonyl)azetidine has the potential to be developed as a therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1-(2-methoxyphenyl)sulfonylazetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3S/c1-17-9-4-2-3-5-10(9)18(15,16)14-6-8(7-14)11(12)13/h2-5,8,11H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBOPHNDULUYQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N2CC(C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2607911.png)


![7-hydroxy-3-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B2607917.png)

![N-(4-acetylphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)


![2-(Benzo[d][1,3]dioxol-5-yl)-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2607923.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2607926.png)
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2607929.png)
![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2607931.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2607933.png)